molecular formula C13H22N2O6S B11563978 5-{(2R,3R,4S)-3,4-bis[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoic acid

5-{(2R,3R,4S)-3,4-bis[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoic acid

Cat. No.: B11563978
M. Wt: 334.39 g/mol
InChI Key: MYWMFXBHMKFOKF-FXPVBKGRSA-N
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Description

5-{(2R,3R,4S)-3,4-bis[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrothiophene ring substituted with methoxycarbonyl groups and a pentanoic acid side chain, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(2R,3R,4S)-3,4-bis[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol under acidic conditions.

    Introduction of Methoxycarbonyl Groups: The methoxycarbonyl groups can be introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.

    Attachment of the Pentanoic Acid Side Chain: This step involves the coupling of the tetrahydrothiophene intermediate with a pentanoic acid derivative using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{(2R,3R,4S)-3,4-bis[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or sulfonates can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{(2R,3R,4S)-3,4-bis[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-{(2R,3R,4S)-3,4-bis[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}butanoic acid: Similar structure but with a shorter side chain.

    5-{(2R,3R,4S)-3,4-bis[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}hexanoic acid: Similar structure but with a longer side chain.

Properties

Molecular Formula

C13H22N2O6S

Molecular Weight

334.39 g/mol

IUPAC Name

5-[(2R,3R,4S)-3,4-bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid

InChI

InChI=1S/C13H22N2O6S/c1-20-12(18)14-8-7-22-9(5-3-4-6-10(16)17)11(8)15-13(19)21-2/h8-9,11H,3-7H2,1-2H3,(H,14,18)(H,15,19)(H,16,17)/t8-,9-,11-/m1/s1

InChI Key

MYWMFXBHMKFOKF-FXPVBKGRSA-N

Isomeric SMILES

COC(=O)N[C@@H]1CS[C@@H]([C@@H]1NC(=O)OC)CCCCC(=O)O

Canonical SMILES

COC(=O)NC1CSC(C1NC(=O)OC)CCCCC(=O)O

Origin of Product

United States

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